molecular formula C13H19NO3 B2742168 1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-ol CAS No. 415956-72-8

1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-ol

Cat. No.: B2742168
CAS No.: 415956-72-8
M. Wt: 237.299
InChI Key: GDTKZOFOSKORHO-UHFFFAOYSA-N
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Description

1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a hydroxy and methoxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-3-methoxybenzaldehyde with piperidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to these targets, influencing various biological pathways. Detailed studies using molecular dynamics simulations and other techniques help elucidate these mechanisms .

Comparison with Similar Compounds

    2-Hydroxy-3-methoxybenzaldehyde: Shares the hydroxy and methoxy phenyl group but lacks the piperidine ring.

    Piperidine: The core structure without the phenyl substitution.

Uniqueness: 1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-ol is unique due to the combination of the piperidine ring and the hydroxy-methoxy phenyl group, which imparts distinct chemical and biological properties compared to its similar compounds .

Properties

IUPAC Name

1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-17-12-4-2-3-10(13(12)16)9-14-7-5-11(15)6-8-14/h2-4,11,15-16H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTKZOFOSKORHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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